molecular formula C6H15ClN4O4 B1431439 N1-beta-D-Arabinopyranosylamino guanidine hcl CAS No. 368452-58-8

N1-beta-D-Arabinopyranosylamino guanidine hcl

Cat. No.: B1431439
CAS No.: 368452-58-8
M. Wt: 242.66 g/mol
InChI Key: NUMFZIWFQRRBOQ-JJKGCWMISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-beta-D-Arabinopyranosylamino guanidine hydrochloride involves methylation and glycosylation processes. These reactions are typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production methods for N1-beta-D-Arabinopyranosylamino guanidine hydrochloride are not widely documented.

Chemical Reactions Analysis

Types of Reactions

N1-beta-D-Arabinopyranosylamino guanidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N1-beta-D-Arabinopyranosylamino guanidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-beta-D-Arabinopyranosylamino guanidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit the proliferation of cancer cells and promote apoptosis, making it a promising candidate for cancer therapy. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N1-beta-D-Arabinopyranosylamino guanidine: A similar compound without the hydrochloride group.

    N1-beta-D-Arabinopyranosylamino guanidine sulfate: Another derivative with a sulfate group instead of hydrochloride.

Uniqueness

N1-beta-D-Arabinopyranosylamino guanidine hydrochloride is unique due to its specific glycosylation pattern and the presence of the hydrochloride group, which may influence its solubility and reactivity. This uniqueness makes it particularly valuable for certain research applications where these properties are advantageous .

Properties

IUPAC Name

2-[[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H/t2-,3-,4+,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMFZIWFQRRBOQ-JJKGCWMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](O1)NN=C(N)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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